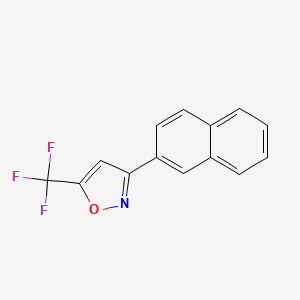

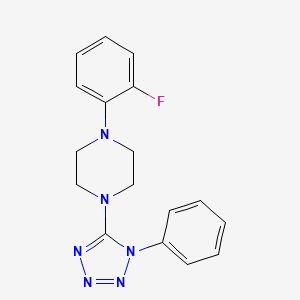

![molecular formula C18H22N2O3 B5523631 7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

For example, (5-Methoxy-1H-indol-2-yl)(phenyl)methanone, a related compound, is a solid at room temperature and should be stored in a dry place, under -20C .Applications De Recherche Scientifique

Synthetic Approaches to Spiroaminals

Spiro compounds, such as 1-oxa-7-azaspiro[4.5]decane, are cores found in both natural and synthetic products that exhibit significant biological activities. The complexity and novelty of their skeletons make them challenging yet fascinating targets for chemical synthesis. Different strategies have been developed for the synthesis of these spiroaminals, highlighting their importance in the field of organic chemistry and potential applications in developing pharmacologically active compounds (Sinibaldi & Canet, 2008).

Anticonvulsant Activity of Fluorinated Derivatives

Research into fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives has demonstrated promising anticonvulsant activities in specific tests. This indicates the potential therapeutic applications of spiro compounds in treating epilepsy and other seizure disorders. The incorporation of fluoro or trifluoromethyl substituents has been shown to enhance anticonvulsant activity, underscoring the importance of structural modification in medicinal chemistry (Obniska et al., 2006).

Stereoselective Syntheses of Spiroacetal Enol Ethers

The stereoselective synthesis of spiroacetal enol ethers demonstrates the versatility of spiro compounds in organic synthesis, enabling the creation of compounds with specific stereochemical configurations. These synthetic approaches have applications in the development of complex molecules with potential biological activities (Toshima et al., 1998).

Ozonolysis Reactions Leading to Spiro Derivatives

Ozonolysis reactions involving specific precursors have been employed to synthesize N-methoxy-1,2-dioxa-4-azaspiro[4.5]decane, highlighting innovative approaches to constructing spiro frameworks. This method showcases the potential for utilizing ozonolysis in generating biologically relevant spiro compounds (Griesbaum et al., 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5-methoxy-1H-indol-2-yl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-22-14-3-4-15-13(9-14)10-16(19-15)17(21)20-7-2-5-18(11-20)6-8-23-12-18/h3-4,9-10,19H,2,5-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNZBPFNFMSREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCCC4(C3)CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![(1S,5R)-3-[2-(2-methoxyphenyl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)